[2-(Tert-butylsulfonylamino)phenyl]boronic acid
Description
[2-(Tert-butylsulfonylamino)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the 1-position and a tert-butylsulfonylamino (-NHSO₂C(CH₃)₃) group at the 2-position. Patents and journals, including the Journal of Medicinal Chemistry, highlight its synthesis and applications in drug development, with references to its role in inhibiting specific biological targets . Its structural uniqueness lies in the electron-withdrawing sulfonyl group and bulky tert-butyl moiety, which influence its reactivity, solubility, and binding interactions.
Properties
Molecular Formula |
C10H16BNO4S |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
[2-(tert-butylsulfonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)17(15,16)12-9-7-5-4-6-8(9)11(13)14/h4-7,12-14H,1-3H3 |
InChI Key |
GTQASRKUJQOGJJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1NS(=O)(=O)C(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of [2-(Tert-butylsulfonylamino)phenyl]boronic acid typically involves two main steps:
The process requires precise control of reaction conditions, including choice of base, solvent, temperature, and reaction times, to optimize yield and purity.
Preparation of Phenylboronic Acid Intermediates
A common approach to preparing boronic acid derivatives involves Miyaura borylation , which uses bis(pinacolato)diboron (B2pin2) as the boron source and palladium catalysts to introduce boronate esters onto aryl halides. Subsequent hydrolysis liberates the boronic acid.
For example, ortho-substituted sulfonyl derivatives have been synthesized via ortho-lithiation of benzenesulfonyl fluoride followed by quenching with trialkyl borates to form boronic esters, which are then hydrolyzed to boronic acids.
Hydrolysis conditions typically involve ammonium acetate and sodium periodate in aqueous acetone to convert boronic esters to boronic acids in moderate to good yields (e.g., 59-73%).
Introduction of the tert-butylsulfonylamino Group
The tert-butylsulfonylamino substituent is introduced via nucleophilic substitution reactions, often facilitated by a base such as triethylamine. The reaction involves substitution on a suitable precursor bearing a leaving group (e.g., halide or sulfonyl chloride) with tert-butylsulfonamide or related reagents.
- The reaction conditions must be optimized to prevent side reactions and decomposition, with careful control of temperature and stoichiometry.
Example Synthetic Procedure (Patent-Based)
A related compound, tert-butoxycarbonyl phenylboronic acid, can be synthesized by reacting carboxybenzeneboronic acid with sulfur oxychloride followed by treatment with potassium tert-butoxide in tetrahydrofuran (THF) under nitrogen atmosphere. This method involves:
- Dissolving the boronic acid starting material in THF under stirring.
- Dripping sulfur oxychloride slowly, reacting for 4 hours.
- Cooling the reaction mixture to 0-5 °C.
- Adding potassium tert-butoxide in batches, stirring for an additional hour.
- Quenching with water and acidifying with acetic acid.
- Separation of organic phase, concentration, and recrystallization to obtain the product with purity ~98% and yields between 88-95% depending on conditions.
While this method is for tert-butoxycarbonyl phenylboronic acid, the approach demonstrates the feasibility of introducing tert-butyl-containing substituents under controlled conditions, which can be adapted for tert-butylsulfonylamino derivatives.
Detailed Research Outcomes and Data Tables
Reaction Yields and Purity
Catalyst and Base Optimization for Coupling Reactions
In related coupling reactions involving sulfonyl-substituted boronic acids, various palladium catalysts and ligands were tested:
These data illustrate the importance of catalyst and ligand choice in maintaining product stability and yield, especially for ortho-substituted sulfonyl boronic acids which are more prone to decomposition.
Summary of Preparation Methods
- The synthesis of [2-(Tert-butylsulfonylamino)phenyl]boronic acid involves initial formation of a boronic acid intermediate, often via Miyaura borylation or ortho-lithiation/borylation routes.
- Hydrolysis of boronic esters to boronic acids is commonly achieved using ammonium acetate and sodium periodate in aqueous acetone.
- The tert-butylsulfonylamino group is introduced through nucleophilic substitution under basic conditions, typically employing triethylamine.
- Reaction conditions such as temperature, solvent (commonly THF), and stoichiometry are critical to achieving high yields and purity.
- Palladium-catalyzed cross-coupling reactions involving this compound require careful catalyst and ligand selection to avoid decomposition and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(Tert-butylsulfonylamino)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Borane or boronate ester derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
In synthetic chemistry, [2-(Tert-butylsulfonylamino)phenyl]boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used to design inhibitors for enzymes or receptors that play a role in various diseases. Additionally, its boronic acid group can form reversible covalent bonds with diols, which is useful in designing sensors for detecting biomolecules.
Industry
In the industrial sector, [2-(Tert-butylsulfonylamino)phenyl]boronic acid can be used in the production of advanced materials, such as polymers and electronic devices. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of [2-(Tert-butylsulfonylamino)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form covalent bonds with hydroxyl groups on enzymes or receptors, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The tert-butylsulfonylamino group may enhance the compound’s stability and selectivity towards its targets, contributing to its overall efficacy.
Comparison with Similar Compounds
Enzyme Inhibitors
Several boronic acids exhibit inhibitory activity against enzymes. For example:
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (CID16217875) and its analog (CID16218068) demonstrated potent inhibition of Magnaporthe oryzae histone deacetylase (MoRpd3), with binding affinities of −8.5 and −8.7 kcal/mol, respectively. These values surpass the affinity of trichostatin A (−7.0 kcal/mol), a known HDAC inhibitor .
Table 1: Binding Affinities of HDAC Inhibitors
| Compound Name | Binding Affinity (kcal/mol) |
|---|---|
| [2-(Tert-butylsulfonylamino)phenyl]boronic acid | Not reported (patent focus) |
| CID16217875 | −8.5 |
| CID16218068 | −8.7 |
| Trichostatin A | −7.0 |
Table 2: Analytical Performance of Boronic Acids
| Compound Name | Average Concentration (ng/mL) | %RSD |
|---|---|---|
| Carboxy phenyl boronic acid | 2804.3 | 8.2 |
| Methyl phenyl boronic acid | 4402.3 | 4.1 |
Structural and Functional Insights
Substituent Effects
- Electron-Withdrawing Groups: The sulfonyl group in [2-(Tert-butylsulfonylamino)phenyl]boronic acid increases electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings compared to electron-donating groups like methoxy .
- Steric Effects : The tert-butyl moiety may hinder cross-coupling reactions but improve binding pocket occupancy in enzyme inhibition .
Biological Activity
[2-(Tert-butylsulfonylamino)phenyl]boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which facilitate interactions with biological molecules. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound consists of a boronic acid group attached to a phenyl ring that is further substituted with a tert-butylsulfonylamino group. This configuration enhances its stability and selectivity towards biological targets, making it a valuable candidate for therapeutic applications.
The primary mechanism of action for [2-(Tert-butylsulfonylamino)phenyl]boronic acid involves the formation of reversible covalent bonds with hydroxyl groups on enzymes or receptors. This interaction can inhibit enzyme activity, disrupting critical biological pathways. The presence of the tert-butylsulfonylamino group may enhance the compound's selectivity and stability, contributing to its efficacy in various biological contexts.
Anticancer Activity
Research has indicated that boronic acids, including [2-(Tert-butylsulfonylamino)phenyl]boronic acid, exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit proteasome activity, leading to cell cycle arrest in cancer cells. The compound's ability to interfere with cellular signaling pathways positions it as a potential lead in cancer therapy .
Table 1: Anticancer Activity Studies
| Study | Compound | IC50 (nM) | Mechanism |
|---|---|---|---|
| 1 | Bortezomib | 7.05 | Proteasome inhibition |
| 2 | [2-(Tert-butylsulfonylamino)phenyl]boronic acid | TBD | Enzyme inhibition |
Antibacterial Activity
Boronic acids have been recognized for their antibacterial properties. They can act as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The unique structure of [2-(Tert-butylsulfonylamino)phenyl]boronic acid may enhance its binding affinity to these enzymes, making it effective against resistant bacterial strains .
Table 2: Antibacterial Activity
| Compound | Target Enzyme | Ki (µM) | Activity |
|---|---|---|---|
| 1 | Class C β-lactamases | 0.004 | High potency |
| 2 | [2-(Tert-butylsulfonylamino)phenyl]boronic acid | TBD | TBD |
Applications in Drug Development
The compound's ability to form reversible covalent bonds makes it suitable for designing inhibitors targeting various enzymes involved in disease progression. Its application extends to developing sensors for detecting biomolecules due to its selective interactions with diols .
Case Study: Bortezomib
Bortezomib, a well-known boronic acid derivative, has been approved for multiple myeloma treatment due to its potent proteasome inhibition. The success of bortezomib underscores the therapeutic potential of boronic acids like [2-(Tert-butylsulfonylamino)phenyl]boronic acid in oncology .
Q & A
Q. What are the established synthetic routes for [2-(Tert-butylsulfonylamino)phenyl]boronic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling ( ), where aryl halides react with boronic acids in the presence of a palladium catalyst. For derivatives with bulky substituents (e.g., tert-butylsulfonylamino groups), steric hindrance may require optimized ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C).
- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to separate byproducts.
- Purity Validation : Employ LC-MS/MS with reverse-phase C18 columns and mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to quantify impurities. Relative standard deviation (RSD) should be <5%, as demonstrated for similar boronic acids ().
Q. How can the structural integrity of [2-(Tert-butylsulfonylamino)phenyl]boronic acid be confirmed?
- Methodological Answer :
- NMR Analysis : Use , , and NMR to confirm the boronic acid group (B-OH resonance at δ ~30 ppm in ) and tert-butylsulfonylamino substituents (e.g., singlet for tert-butyl protons at δ ~1.3 ppm).
- Elemental Analysis : Match calculated and observed C, H, N, S, and B percentages (deviation <0.4%).
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion (e.g., [M-H] for boronic acids).
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butylsulfonylamino group influence cross-coupling efficiency?
- Methodological Answer : The bulky tert-butyl group increases steric hindrance, potentially slowing transmetallation in Suzuki reactions.
- Mitigation Strategies :
- Use electron-rich ligands (e.g., Pd(OAc) with SPhos) to enhance catalytic activity.
- Optimize solvent polarity (e.g., toluene/water mixtures) to stabilize intermediates.
- Case Study : Electron-rich thiophene derivatives in cross-coupling showed side reactions due to redox instability (), suggesting inert atmospheres (N) and degassed solvents may improve yields.
Q. What analytical challenges arise in quantifying trace impurities in [2-(Tert-butylsulfonylamino)phenyl]boronic acid?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS with a sensitivity limit of 0.1 ppm. For example, carboxy phenyl boronic acid and methyl phenyl boronic acid showed RSDs of 8.2% and 4.1%, respectively, under similar conditions ().
- Data Contradictions : High RSDs may arise from column aging or mobile-phase inconsistencies. Calibrate instruments daily and use internal standards (e.g., deuterated analogs) to improve reproducibility.
Q. How does the boronic acid group interact with biological targets, and what modifications enhance stability?
- Methodological Answer :
- Stability in Aqueous Media : The boronic acid can form reversible esters with diols (e.g., saccharides). To prevent hydrolysis, convert to boronic esters (e.g., pinacol ester) using solid-phase transesterification with methyl boronic acid ().
- Targeted Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring to enhance electrophilicity for protease inhibition, as seen in SARS-CoV-2 studies ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
